molecular formula C17H20F6N2O3 B1336396 S-(+)-Flecainide CAS No. 99495-92-8

S-(+)-Flecainide

Cat. No. B1336396
CAS RN: 99495-92-8
M. Wt: 414.34 g/mol
InChI Key: DJBNUMBKLMJRSA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flecainide is a class IC antiarrhythmic agent used to prevent and treat various types of irregular heartbeats such as paroxysmal supraventricular tachycardias (PSVT), atrial fibrillation, and atrial flutter .


Synthesis Analysis

The synthesis of Flecainide involves complex organic chemistry reactions. While the exact process may vary, it typically involves the reaction of various organic compounds under controlled conditions .


Molecular Structure Analysis

The molecular structure of Flecainide is characterized by several functional groups that contribute to its pharmacological activity. These include aromatic rings and amine groups .


Chemical Reactions Analysis

Flecainide, like other organic compounds, can undergo various chemical reactions. These reactions can be influenced by factors such as temperature, pH, and the presence of other chemicals .


Physical And Chemical Properties Analysis

Flecainide is a solid at room temperature and is typically formulated as a tablet for oral administration. It is soluble in water and has a pKa of around 9.3, indicating that it can exist as a charged molecule at physiological pH .

Scientific Research Applications

1. Electrophysiological Properties

S-(+)-Flecainide, a class Ic antiarrhythmic agent, has been extensively studied for its electrophysiological properties. It exerts significant effects on atrioventricular (AV) pathway and retrograde fast AV nodal pathway refractoriness, potentially effective in treating and preventing reentrant supraventricular tachycardias. Flecainide slows atrial, AV nodal, His-Purkinje, and intraventricular conduction and, to a lesser degree, prolongs refractory periods in these tissues (Estes, Garan, & Ruskin, 1984).

2. Antiarrhythmic Properties

Flecainide has been shown to be effective in several clinical trials for suppressing ventricular ectopic beats. It has demonstrated efficacy in both open and controlled therapeutic trials, achieving a high suppression rate of ventricular ectopic activity. This highlights its potential as an antiarrhythmic agent, particularly in arrhythmias complicating the Wolff-Parkinson-White syndrome (Holmes & Heel, 1985).

3. Role in Atrial Fibrillation Management

In the context of atrial fibrillation (AF), S-(+)-Flecainide is part of rhythm control strategies. It is recommended for use in certain groups of patients with AF who do not have structural heart disease, including for cardioversion of recent-onset AF, pretreatment prior to direct current cardioversion, and ongoing maintenance of sinus rhythm. The drug's safety and efficacy in this context have been reassessed and confirmed in recent clinical trials (Tamargo, Capucci, & Mabo, 2012).

4. Pharmacokinetics and Metabolism

The pharmacokinetics of flecainide, including its major metabolites, have been studied in various settings. One study compared the effects of flecainide and its metabolites on cardiac electrophysiologic characteristics in dogs, providing insights into its biotransformation and the relative potency of its metabolites. Such studies are crucial for understanding the drug's overall pharmacodynamic profile (Guehler et al., 1985).

5. Flecainide in Pharmacotherapy

The role of flecainide in pharmacotherapy, especially in the treatment of supraventricular arrhythmias, has been a subject of extensive research. Flecainide has been noted for its capability to suppress isolated premature ventricular contractions and nonsustained ventricular arrhythmia. Despite concerns raised by the CAST trial, its low noncardiac side effect profile allows for its continued use in various supraventricular arrhythmias (Falk & Fogel, 1994).

Safety And Hazards

Flecainide is generally safe when used as directed, but it can cause side effects such as dizziness, shortness of breath, and irregular heartbeat. It is contraindicated in patients with certain heart conditions, and should be used with caution in patients with liver or kidney disease .

Future Directions

Research into Flecainide and similar drugs continues, with a focus on improving their efficacy and safety profile, understanding their mechanism of action in more detail, and exploring new therapeutic applications .

properties

IUPAC Name

N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317193
Record name (S)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(+)-Flecainide

CAS RN

99495-92-8
Record name (S)-Flecainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99495-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(+)-Flecainide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
S-(+)-Flecainide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
S-(+)-Flecainide
Reactant of Route 4
Reactant of Route 4
S-(+)-Flecainide
Reactant of Route 5
Reactant of Route 5
S-(+)-Flecainide
Reactant of Route 6
Reactant of Route 6
S-(+)-Flecainide

Citations

For This Compound
178
Citations
AS Gross, G Mikus, C Fischer… - British journal of …, 1989 - Wiley Online Library
… In each PM subject the urinary recovery of unchanged Rflecainide was greater than that of S-flecainide. The half-life of R-flecainide was longer (P < 0.03) than that of S-flecainide. The …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
HK Kroemer, J Turgeon, RA Parker… - Clinical Pharmacology …, 1989 - Wiley Online Library
The antiarrhythmic agent flecainide is administered as a racemate. The disposition of the individual enantiomers and their electrophysiologic actions are unknown. We therefore …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
AS Gross, G Mikus, C Fischer… - European journal of clinical …, 1991 - Springer
… The serum protein binding of R- and S-flecainide was studied in each subject and no differences between the enantiomers or the phenotypes were observed (Free fraction EM: R 0.43; …
Number of citations: 31 link.springer.com
S Alessi‐Severini, F Jamali, FM Pasutto… - Journal of …, 1990 - Wiley Online Library
… A preferential reaction with S-flecainide was evident by the predominant formation of the corresponding diastereomer. Interestingly, this asymmetric bias was also evident with the IS, a …
Number of citations: 17 onlinelibrary.wiley.com
UM Birgersdotter, W Wong, J Turgeon… - British journal of …, 1992 - Wiley Online Library
1. Recent reports have indicated a role for the P450IID6 polymorphism in the stereoselective disposition of single doses of the antiarrhythmic flecainide. 2. In this study, we evaluated the …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
J Turgeon, HK Kroemer, C Prakash, IA Blair… - Journal of …, 1990 - Elsevier
Enantiomers of a drug may differ in their pharmacological activities or their disposition constants. We now describe a stereoselective analytical method for the determination of the …
Number of citations: 16 www.sciencedirect.com
L Lie-A-Huen, J van den Akker, A den Hertog… - Pharmaceutisch …, 1989 - Springer
… M R-flecainide tends to have a stronger effect than the S-flecainide in suppressing the maximum amplitude and prolonging the t2~ 3. The values, however, are according to Student's two…
Number of citations: 13 link.springer.com
C Fischer, F Schönberger, CO Meese… - Biomedical & …, 1990 - Wiley Online Library
… Figure 5 represents the plasma-time curves of (-)-R- and (+)-S-flecainide. Modestly higher concentrations of the (R)-enantiomer are observed. The half-lives were calculated to be 7.7 h …
Number of citations: 7 onlinelibrary.wiley.com
K Doki, Y Sekiguchi, K Kuga, K Aonuma… - Drug Metabolism and …, 2015 - Elsevier
… R-flecainide is preferentially metabolized by CYP2D6 compared to S-flecainide. … CYP1A2 was slightly faster during the incubation of S-flecainide than during the incubation of R-…
Number of citations: 12 www.sciencedirect.com
E Ramos, ME O'leary - The Journal of physiology, 2004 - Wiley Online Library
Flecainide is a Class I antiarrhythmic drug and a potent inhibitor of the cardiac (Nav1.5) sodium channel. Although the flecainide inhibition of Nav1.5 is typically enhanced by …
Number of citations: 107 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.